3-nitrobenzyl 5-bromo-2-hydroxybenzoate
Description
Properties
IUPAC Name |
(3-nitrophenyl)methyl 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c15-10-4-5-13(17)12(7-10)14(18)21-8-9-2-1-3-11(6-9)16(19)20/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFYIICMDHZHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Functional Groups : 3-Nitrobenzyl ester, 5-bromo, 2-hydroxy.
- Molecular Interactions : The nitro and bromine groups enhance electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions.
- Applications: Potential roles in enzyme inhibition, antimicrobial agents, and intermediates in pharmaceutical synthesis .
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
The following table compares 3-nitrobenzyl 5-bromo-2-hydroxybenzoate with key structural analogues, highlighting substituent positions and biological activities:
| Compound Name | Structural Features | Biological Activity | Key Difference vs. Target Compound | |
|---|---|---|---|---|
| Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Methyl ester; 5-Br, 3-OH, 2-CH₃ | Moderate antimicrobial activity | Lacks nitro group; methyl substituent | |
| Methyl 2-bromo-5-nitrobenzoate | Methyl ester; 2-Br, 5-NO₂ | High reactivity in synthesis | Lacks hydroxyl group; Br/NO₂ positions | |
| Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate | Thiazole ring; 3-nitrobenzyl, Br, ester | Anticancer potential | Heterocyclic core alters reactivity | |
| 2-Bromo-5-nitrobenzoic acid | Free carboxylic acid; 2-Br, 5-NO₂ | Selective synthesis applications | Acid form vs. ester; no hydroxyl group | |
| Benzyl 3-bromo-2-chloro-6-fluorobenzoate | Benzyl ester; 3-Br, 2-Cl, 6-F | Antimicrobial and enzyme inhibition | Halogen diversity; lacks nitro group |
Key Observations :
- Nitro Group Impact : The presence of a nitro group (e.g., in Methyl 2-bromo-5-nitrobenzoate ) enhances electrophilicity but reduces bioavailability compared to hydroxyl-containing analogues.
- Hydroxyl Group Role: The 2-hydroxy group in the target compound improves solubility and hydrogen-bonding capacity, critical for biological interactions absent in non-hydroxylated analogues .
- Ester Group Variation : Ethyl or methyl esters (e.g., ) exhibit lower steric hindrance than benzyl esters, affecting binding to biological targets .
Mechanistic Insights :
- Antimicrobial Efficacy : The target compound’s hydroxyl group may facilitate interactions with bacterial cell walls, a feature absent in methyl-esterified analogues .
- Cytotoxicity : Nitro-containing compounds (e.g., thiazole derivatives ) often exhibit higher cytotoxicity due to nitroreductase activation, but the target compound’s hydroxyl group may mitigate this via detoxification pathways.
Q & A
What are the optimal synthetic routes for 3-nitrobenzyl 5-bromo-2-hydroxybenzoate, and how do reaction conditions influence yield?
Level : Basic
Answer :
The synthesis typically involves esterification between 5-bromo-2-hydroxybenzoic acid and 3-nitrobenzyl bromide under acidic or basic catalysis. Key steps include:
- Nucleophilic substitution : The hydroxyl group of 5-bromo-2-hydroxybenzoic acid reacts with the benzyl bromide moiety.
- Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) improves esterification efficiency .
- Temperature control : Reactions at 60–80°C minimize side reactions (e.g., hydrolysis of the nitro group).
Data Table :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 60–80°C | ±15% |
| Catalyst | DMAP/DCC | +30–40% |
| Solvent | Dry DMF | +20% |
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Level : Basic
Answer :
- NMR : H and C NMR confirm ester linkage and substituent positions. The aromatic protons of the nitrobenzyl group appear downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for confirming molecular geometry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 336.08 g/mol) and isotopic patterns for bromine .
How do competing reactive groups (nitro, bromo, hydroxyl) affect regioselectivity in derivatization?
Level : Advanced
Answer :
The nitro group directs electrophilic substitution to the meta position, while the bromine acts as an ortho/para director. However, steric hindrance from the benzyl ester limits accessibility.
- Bromine displacement : Requires Pd-catalyzed cross-coupling (e.g., Suzuki) under inert conditions .
- Nitro reduction : Use SnCl/HCl to avoid ester hydrolysis, yielding an amine intermediate for further functionalization .
Challenge : Competing reactivity necessitates sequential protection/deprotection strategies.
What are the stability considerations for long-term storage of this compound?
Level : Advanced
Answer :
- Light sensitivity : The nitro group undergoes photodegradation; store in amber vials at 0–6°C .
- Moisture : Hydrolysis of the ester bond occurs in humid conditions; use desiccants (silica gel) in storage .
- Thermal stability : Decomposition above 150°C; DSC (Differential Scanning Calorimetry) confirms thermal profile .
What in vitro biological models are suitable for studying its pharmacological potential?
Level : Basic
Answer :
- Antimicrobial assays : Kirby-Bauer disc diffusion against Gram-positive bacteria (e.g., S. aureus) due to nitro group’s electron-deficient properties .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤50 µM to assess apoptosis induction .
How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
Level : Advanced
Answer :
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows static crystal structures. Use variable-temperature NMR to identify fluxional behavior .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to validate assignments .
What methodologies assess its environmental degradation pathways?
Level : Advanced
Answer :
- Photolysis : Simulate sunlight exposure (UV-Vis) to detect nitro group reduction to amine or hydroxylamine intermediates .
- Microbial degradation : Use soil slurry assays with Pseudomonas spp. to track bromine release via ion chromatography .
How does crystallographic data inform polymorphism or co-crystal formation?
Level : Advanced
Answer :
- SHELXL refinement : Identifies hydrogen-bonding motifs (e.g., O–H···O) that drive co-crystallization with carboxylic acids .
- PXRD : Monitor polymorphic transitions under varying humidity; Form I (monoclinic) converts to Form II (orthorhombic) at RH >60% .
What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr)?
Level : Advanced
Answer :
The bromine at C5 is activated by the electron-withdrawing nitro (C3) and ester (C2) groups, facilitating SNAr.
- Kinetic studies : Pseudo-first-order kinetics in DMSO at 100°C show rate acceleration with KCO as base .
- Leaving group ability : Bromine’s electronegativity vs. potential fluorine substitution alters transition-state energy .
How is this compound utilized as a standard in quantitative analysis?
Level : Basic
Answer :
- HPLC calibration : Acts as a retention marker (C18 column, 70:30 MeCN/HO) due to distinct UV absorption at 270 nm .
- Internal standard : Spiked into reaction mixtures to quantify yields via GC-MS (m/z 336) .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
